molecular formula C28H21Cl2NO3 B2569508 (2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one CAS No. 478040-03-8

(2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one

Cat. No.: B2569508
CAS No.: 478040-03-8
M. Wt: 490.38
InChI Key: BPTYRDFLOAZMJQ-FOCLMDBBSA-N
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Description

The compound (2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one is a synthetic organic molecule characterized by its complex structure, which includes dichlorophenyl, phenoxyphenyl, and amino groups

Biochemical Analysis

Biochemical Properties

It is known that the compound interacts with various enzymes and proteins within the cell . The nature of these interactions is complex and involves a variety of biochemical reactions .

Cellular Effects

The effects of (2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one on cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex. This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the dichlorophenyl intermediate: This step involves the reaction of 2,4-dichlorobenzyl chloride with a suitable base to form the 2,4-dichlorophenylmethanol.

    Etherification: The 2,4-dichlorophenylmethanol is then reacted with 3-hydroxybenzaldehyde to form the 3-[(2,4-dichlorophenyl)methoxy]benzaldehyde.

    Condensation Reaction: The 3-[(2,4-dichlorophenyl)methoxy]benzaldehyde undergoes a condensation reaction with 4-phenoxyaniline in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reaction rates.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Another antimicrobial agent with a similar structure.

Uniqueness

(2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-phenoxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21Cl2NO3/c29-22-10-9-21(27(30)18-22)19-33-26-8-4-5-20(17-26)28(32)15-16-31-23-11-13-25(14-12-23)34-24-6-2-1-3-7-24/h1-18,31H,19H2/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTYRDFLOAZMJQ-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=CC(=O)C3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C/C(=O)C3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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